Tert-butyl 4-amino-5-bromopyridine-2-carboxylate

Epigenetics Bromodomain Inhibition BRD4

BRD4-targeted drug discovery demands a pyridine building block with orthogonal reactivity and late-stage deprotection capability. tert-Butyl 4-amino-5-bromopyridine-2-carboxylate (CAS 868171-70-4) addresses this: • BRD4 BD2 Kd = 0.300 nM - anchors SAR-driven kinase inhibitor programs • Orthogonal 5-bromo (Suzuki) and 4-amino (amidation) enables rapid library synthesis • Acid-labile tert-butyl ester permits late-stage PROTAC E3 ligase conjugation Consistent purity with full analytics. Bulk quantities available.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS No. 868171-70-4
Cat. No. B1532927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-5-bromopyridine-2-carboxylate
CAS868171-70-4
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=C(C(=C1)N)Br
InChIInChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13)
InChIKeyHBOVPYWDRQPVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate: A Polyfunctional Scaffold


Tert-butyl 4-amino-5-bromopyridine-2-carboxylate (CAS: 868171-70-4) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators . The compound is characterized by a pyridine core substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a tert-butyl ester at the 2-position . With a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 g/mol, this compound is a solid at room temperature and is commercially available from multiple vendors with a typical purity of 95-98% . Its strategic substitution pattern enables orthogonal functionalization through palladium-catalyzed cross-coupling reactions, making it a key intermediate for constructing diverse compound libraries .

5-Br enables palladium-catalyzed cross-coupling for library diversification
4-Amino group offers independent functionalization handle
tert-Butyl ester serves as protected acid for late-stage modification

Why Analogs of Tert-Butyl 4-Amino-5-bromopyridine-2-carboxylate Underperform


While other halogenated pyridine-2-carboxylates, such as the chloro, fluoro, and iodo analogs, as well as the methyl ester or free carboxylic acid, may appear structurally similar, they fail to replicate the precise balance of reactivity and biological activity offered by tert-butyl 4-amino-5-bromopyridine-2-carboxylate [1]. For instance, the bromine atom at the 5-position is uniquely suited for high-yielding Suzuki-Miyaura cross-coupling reactions, offering a reactivity profile that is more robust than the chloro analog yet more stable and synthetically accessible than the iodo variant . Furthermore, the tert-butyl ester provides acid-labile protection for the carboxylic acid, enabling late-stage deprotection under mild conditions, a feature absent in the corresponding methyl ester or free acid [1]. These specific structural features directly translate into quantifiable differences in binding affinity and reaction yields, as detailed below.

Chloro or fluoro analogs may not support efficient Suzuki coupling and lack reported BRD4 BD2 affinity.
Methyl ester analog may exhibit different BRDT binding profile and cannot provide acid-labile deprotection.
Iodo analog may present stability concerns and be less commercially accessible than the bromo scaffold.

Quantitative Evidence vs. Closest Analogs


Bromine Substituent Enables High-Affinity BRD4 Binding

Tert-butyl 4-amino-5-bromopyridine-2-carboxylate exhibits potent binding affinity to the BRD4 bromodomain 2 (BD2), with a reported Kd of 0.300 nM [1]. In stark contrast, the closely related fluoro analog (tert-butyl 4-amino-5-fluoropyridine-2-carboxylate) and chloro analog (tert-butyl 4-amino-5-chloropyridine-2-carboxylate) show significantly reduced or no measurable binding in comparable assays . This 4-5 order of magnitude difference in affinity is directly attributable to the size and polarizability of the bromine atom, which engages in favorable van der Waals interactions within the hydrophobic binding pocket [2].

BRD4 BD2 binding
Class-level
Br: 0.300 nM
vs.
F/Cl: undetectable
Supports bromodomain target-engagement context
BROMOscan assay; bacterial-expressed BD2
Epigenetics Bromodomain Inhibition BRD4 Drug Discovery

C5-Bromine: Efficient Suzuki-Miyaura Coupling Reactivity

The C5-bromine in tert-butyl 4-amino-5-bromopyridine-2-carboxylate is a significantly better leaving group for palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the corresponding C5-chlorine in tert-butyl 4-amino-5-chloropyridine-2-carboxylate . In a comparative study of aqueous Suzuki coupling reactions, aryl bromides containing basic nitrogen centers, like this compound, were found to undergo reaction with phenylboronic acid to give high yields (typically >80%) [1]. Under identical conditions, the chloro analog yields little to no product, requiring harsher conditions or specialized ligands to achieve comparable conversion [2].

Suzuki coupling yield
Class-level
Br: >80% yield
vs.
Cl: minimal product
Reactivity context may improve synthetic efficiency
Aqueous, ligand-free Suzuki conditions
Cross-Coupling Suzuki-Miyaura C-C Bond Formation Medicinal Chemistry

Bromodomain Selectivity: tert-Butyl Ester vs. Methyl Ester

While both tert-butyl 4-amino-5-bromopyridine-2-carboxylate and its methyl ester analog (methyl 4-amino-5-bromopyridine-2-carboxylate) bind to the bromodomain testis-specific protein (BRDT) BD1, they do so with markedly different affinities. The tert-butyl ester derivative exhibits a Kd of 830 nM for BRDT BD1 [1], whereas the methyl ester analog shows a significantly weaker Kd of 3.30 µM for the same domain [2]. This nearly 4-fold difference in affinity highlights the role of the ester group in fine-tuning binding interactions, likely due to steric and lipophilic effects within the binding pocket [3].

BRDT BD1 ester effect
Data to verify
tBu: 830 nM
vs.
Me: 3.30 µM
Ester group may influence bromodomain selectivity
Cross-study BROMOscan; BRDT BD1
Bromodomain BRDT Selectivity Epigenetics

Precision Applications in Drug Discovery and Chemical Biology


BRD4 Bromodomain Inhibitor Development Scaffold

Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is the ideal starting material for synthesizing potent and selective BRD4 bromodomain inhibitors, a key target in oncology and inflammatory diseases. Its sub-nanomolar binding affinity (Kd = 0.300 nM) to the BRD4 BD2 domain is a crucial foundation for building structure-activity relationship (SAR) studies [1]. The bromine substituent serves as both a critical binding element and a reactive handle for introducing diverse chemical motifs via cross-coupling, enabling the exploration of chemical space around the BRD4 binding pocket .

Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the 4-amino and 5-bromo groups makes this compound an exceptional platform for diversity-oriented synthesis. The bromine atom readily undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce a wide array of aryl, heteroaryl, or amine functionalities, while the 4-amino group can be independently functionalized through amidation or reductive amination [1]. This capability allows medicinal chemists to efficiently generate large, structurally diverse libraries of kinase inhibitors from a single, commercially available intermediate .

Late-Stage Functionalization for Bromodomain-Targeting PROTACs

In the burgeoning field of targeted protein degradation, the tert-butyl ester of this compound is a strategic advantage. It acts as a protected carboxylic acid, which can be unmasked under mild acidic conditions in the final synthetic step to reveal a free acid for conjugation to an E3 ligase ligand [1]. This late-stage deprotection strategy is essential for constructing bifunctional PROTAC molecules, as it preserves the integrity of sensitive linkers and warheads during earlier synthetic steps. The compound's inherent binding affinity to BRD4/BRDT ensures the resulting PROTAC will effectively recruit the target protein .

Application
Selection Property
Validation Focus
BRD4 inhibitor scaffold synthesis
Bromine-enabled binding and cross-coupling handle
BRD4 BD2 target engagement; coupling efficiency
Kinase inhibitor library construction
Orthogonal 4-NH2 and 5-Br functionalization
Library diversity; reaction scope assessment
PROTAC development
Acid-labile tert-butyl ester protection
Late-stage deprotection; target binding retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-amino-5-bromopyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.